molecular formula C12H12N2O3 B1414588 methyl 1-[4-(hydroxymethyl)phenyl]-1H-pyrazole-3-carboxylate CAS No. 2197061-60-0

methyl 1-[4-(hydroxymethyl)phenyl]-1H-pyrazole-3-carboxylate

Cat. No.: B1414588
CAS No.: 2197061-60-0
M. Wt: 232.23 g/mol
InChI Key: AKGOSUGCQJYWSF-UHFFFAOYSA-N
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Description

Methyl 1-[4-(hydroxymethyl)phenyl]-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a hydroxymethyl group attached to a phenyl ring, which is further connected to a pyrazole ring with a carboxylate ester group. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[4-(hydroxymethyl)phenyl]-1H-pyrazole-3-carboxylate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the phenyl group: The phenyl group can be introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, where a phenylboronic acid reacts with a halogenated pyrazole.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent.

    Esterification: The carboxylate ester group can be formed by reacting the carboxylic acid derivative of the pyrazole with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[4-(hydroxymethyl)phenyl]-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of 1-[4-(carboxy)phenyl]-1H-pyrazole-3-carboxylate.

    Reduction: Formation of methyl 1-[4-(hydroxymethyl)phenyl]-1H-pyrazole-3-methanol.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Methyl 1-[4-(hydroxymethyl)phenyl]-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-phenyl-1H-pyrazole-3-carboxylate: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.

    1-[4-(Hydroxymethyl)phenyl]-1H-pyrazole-3-carboxylic acid: Contains a carboxylic acid group instead of an ester, which can influence its solubility and reactivity.

Uniqueness

Methyl 1-[4-(hydroxymethyl)phenyl]-1H-pyrazole-3-carboxylate is unique due to the presence of both the hydroxymethyl and carboxylate ester groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

methyl 1-[4-(hydroxymethyl)phenyl]pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-17-12(16)11-6-7-14(13-11)10-4-2-9(8-15)3-5-10/h2-7,15H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGOSUGCQJYWSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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